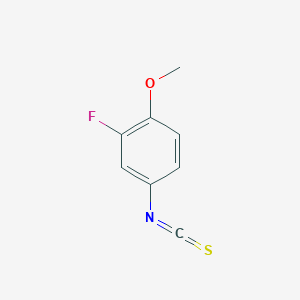

2-Fluoro-4-isothiocyanato-1-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-isothiocyanato-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNOS/c1-11-8-3-2-6(10-5-12)4-7(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKFGMVWRAHVCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N=C=S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344750-44-3 | |

| Record name | 2-fluoro-4-isothiocyanato-1-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Profile & Technical Guide: 2-Fluoro-4-isothiocyanato-1-methoxybenzene

[1]

Executive Summary

2-Fluoro-4-isothiocyanato-1-methoxybenzene (CAS: 344750-44-3), also widely known as 3-Fluoro-4-methoxyphenyl isothiocyanate , is a specialized organosulfur building block used in the synthesis of bioactive heterocycles and pharmaceutical intermediates. Characterized by the presence of an electrophilic isothiocyanate (-NCS) group, an electron-donating methoxy group, and a metabolic-modulating fluorine atom, this compound serves as a critical "warhead" for covalent tagging or as a precursor for thiourea-based pharmacophores.

This guide provides a technical deep-dive into its properties, synthesis, and handling, designed for medicinal chemists and process engineers.

Physicochemical Properties

The introduction of the fluorine atom at the meta position (relative to the isothiocyanate) modulates the lipophilicity and electronic density of the benzene ring compared to its non-fluorinated analog, 4-methoxyphenyl isothiocyanate.

Table 1: Key Technical Specifications

| Property | Value | Notes |

| IUPAC Name | 2-Fluoro-4-isothiocyanato-1-methoxybenzene | |

| Common Synonym | 3-Fluoro-4-methoxyphenyl isothiocyanate | |

| CAS Registry Number | 344750-44-3 | Validated Identifier |

| Molecular Formula | C₈H₆FNOS | |

| Molecular Weight | 183.19 g/mol | |

| Physical State | Liquid or Low-Melting Solid | Tends to solidify at low temps |

| Boiling Point | ~260–270 °C (Predicted) | Decomposes at high heat |

| Density | ~1.25 g/cm³ (Predicted) | Heavier than water |

| LogP (Predicted) | 3.2 – 3.6 | Moderate Lipophilicity |

| Polar Surface Area (PSA) | 44.45 Ų | Derived from -NCS and -O- |

| Solubility | DMSO, DMF, Chloroform, DCM | Hydrolyzes slowly in water |

Electronic Effects & Reactivity Profile

-

Fluorine Effect: The fluorine atom at position 2 (ortho to methoxy, meta to NCS) exerts an inductive withdrawing effect (-I), slightly increasing the electrophilicity of the isothiocyanate carbon compared to the non-fluorinated parent. This makes it highly reactive toward nucleophiles.

-

Methoxy Effect: The methoxy group at position 1 is a strong resonance donor (+R), which stabilizes the aromatic ring but can make the -NCS group slightly less reactive than electron-deficient aryl isothiocyanates (e.g., nitro-substituted).

-

Net Result: A balanced electrophile suitable for controlled bioconjugation or heterocycle formation without rapid degradation.

Synthesis & Manufacturing Routes

The synthesis of 2-Fluoro-4-isothiocyanato-1-methoxybenzene typically proceeds via the desulfurization of dithiocarbamate salts or the direct thiophosgenation of the corresponding aniline precursor, 3-Fluoro-4-methoxyaniline (CAS 366-99-4).

Pathway Visualization

The following diagram outlines the two primary synthetic routes: the Thiophosgene Route (Method A) and the Dithiocarbamate/Desulfurization Route (Method B).

Figure 1: Dual synthetic pathways converting the aniline precursor to the isothiocyanate target.

Experimental Protocol: Thiourea Formation

A primary application of this compound is reacting it with primary or secondary amines to form thiourea derivatives (common in kinase inhibitors).

Standard Operating Procedure (SOP)

Objective: Synthesis of N-(3-Fluoro-4-methoxyphenyl)-N'-alkylthiourea.

-

Preparation:

-

Dissolve 1.0 equiv of 2-Fluoro-4-isothiocyanato-1-methoxybenzene in anhydrous DCM or THF (0.1 M concentration).

-

Dissolve 1.1 equiv of the target amine in the same solvent.

-

-

Reaction:

-

Add the amine solution dropwise to the isothiocyanate solution at 0°C under nitrogen atmosphere.

-

Note: The reaction is exothermic.

-

Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

-

-

Monitoring:

-

Monitor via TLC (Hexane/EtOAc) or LC-MS. Disappearance of the isothiocyanate peak (approx. 2100 cm⁻¹ in IR) indicates completion.

-

-

Workup:

-

Evaporate solvent under reduced pressure.[1]

-

Recrystallize the residue from Ethanol/Water or purify via flash chromatography (Silica gel).

-

Reaction Mechanism Visualization

The mechanism involves the nucleophilic attack of the amine nitrogen on the central carbon of the isothiocyanate group.

Figure 2: Mechanism of nucleophilic addition of a primary amine to the isothiocyanate.

Handling, Safety, and Storage

Isothiocyanates are potent electrophiles and irritants. Strict safety protocols are required.

Hazard Profile (GHS Classification)

-

Signal Word: DANGER

-

H317: May cause an allergic skin reaction (Sensitizer).[4]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]

-

Lachrymator: Vapors may cause severe eye irritation and tearing.

Storage Protocols

-

Temperature: Store at +2°C to +8°C (Refrigerate). Long-term storage at -20°C is preferred to prevent hydrolysis.

-

Atmosphere: Moisture sensitive.[3] Store under Argon or Nitrogen .

-

Container: Tightly sealed glass vial with a PTFE-lined cap. Avoid plastics that may leach or degrade.

References

-

PubChem Compound Summary. (2025). 2-Fluoro-4-isothiocyanato-1-methoxybenzene (CID 13629477).[6] National Center for Biotechnology Information. Link

-

Mete, E., et al. (2007). Synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides as possible potent cytotoxic agents. Molecules, 12(12), 2579–2588.[7] (Contextual reference for fluorinated methoxy-benzene building blocks). Link

- Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Isothiocyanates. Journal of Organic Chemistry. (General reference for Method B synthesis protocols).

-

Fisher Scientific Safety Data Sheet. (2023). 4-Methoxyphenyl isothiocyanate (Analogous Safety Data). Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-Methoxyphenyl Isothiocyanate | 2284-20-0 | TCI AMERICA [tcichemicals.com]

- 3. 4-Methoxyphenyl Isothiocyanate | 2284-20-0 | TCI AMERICA [tcichemicals.com]

- 4. 4-Methoxyphenyl isothiocyanate - High purity | EN [georganics.sk]

- 5. 2-Fluorophenyl isothiocyanate | C7H4FNS | CID 97520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - C8H6FNO - Explore [pubchemlite.lcsb.uni.lu]

- 7. ossila.com [ossila.com]

Molecular structure and reactivity profile of 2-Fluoro-4-isothiocyanato-1-methoxybenzene

A Senior Application Scientist's Synthesis of its Molecular Structure, Reactivity, and Potential in Drug Discovery

This guide provides a detailed examination of 2-Fluoro-4-isothiocyanato-1-methoxybenzene, a molecule of significant interest to researchers, medicinal chemists, and drug development professionals. By dissecting its structural features and predicting its reactivity, we can unlock its potential as a versatile tool in the synthesis of novel therapeutics and chemical probes.

Compound Overview and Physicochemical Properties

2-Fluoro-4-isothiocyanato-1-methoxybenzene is an aromatic compound distinguished by three key functional groups on a benzene ring: a fluorine atom, an isothiocyanate group, and a methoxy group. The strategic placement of these substituents dictates the molecule's electronic properties and, consequently, its chemical behavior.

While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on well-understood chemical principles and data from analogous structures.

Table 1: Predicted Physicochemical Properties of 2-Fluoro-4-isothiocyanato-1-methoxybenzene

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₈H₆FNOS | Based on structure |

| Molecular Weight | 183.21 g/mol | Calculated from formula |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Typical for small aromatic isothiocyanates[1] |

| Boiling Point | > 200 °C | Extrapolated from similar structures like 4-fluorophenyl isothiocyanate (228 °C)[2] |

| Solubility | Soluble in common organic solvents (DCM, THF, Acetone, Ethyl Acetate); Insoluble in water | General property of non-polar aromatic compounds |

| Stability | Sensitive to moisture and nucleophiles | Characteristic of the isothiocyanate functional group[3] |

Structural Analysis and Spectroscopic Profile

The arrangement of the substituents on the benzene ring creates a unique electronic environment that is critical to understanding its reactivity.

-

Methoxy Group (-OCH₃): Located at position 1, this is a strong electron-donating group through resonance (mesomeric effect) and a weak electron-withdrawing group through induction.[4] It activates the ring towards electrophilic attack, primarily at the ortho and para positions.[4][5]

-

Fluoro Group (-F): At position 2, fluorine is highly electronegative, making it strongly electron-withdrawing by induction. However, it is a weak electron-donating group by resonance.[6] This duality makes it a deactivator for electrophilic aromatic substitution but still an ortho, para-director.[7]

-

Isothiocyanate Group (-NCS): Positioned at carbon 4, this group is electron-withdrawing and serves as the primary site for nucleophilic attack due to the electrophilic nature of the central carbon atom.[8]

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the three methoxy protons. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. Chemical shifts can be estimated based on data for similar structures in solvents like CDCl₃ or DMSO-d₆.[9][10]

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The carbon of the isothiocyanate group will have a characteristic chemical shift in the range of 130-140 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

IR Spectroscopy: A strong, characteristic absorption band for the asymmetric stretch of the -N=C=S group is expected around 2000-2200 cm⁻¹.

Synthesis and Purification

The most common and effective method for synthesizing aryl isothiocyanates is from the corresponding primary amine.[11]

Proposed Synthetic Workflow:

Caption: Synthetic pathway for 2-Fluoro-4-isothiocyanato-1-methoxybenzene.

Detailed Protocol for Isothiocyanate Formation (Step 3):

This protocol is adapted from established methods for converting anilines to isothiocyanates.[12][13]

-

Reaction Setup: To a solution of 4-Amino-3-fluoroanisole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (TEA) (2.2 eq).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add thiophosgene (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. The causality here is critical: thiophosgene is highly reactive and toxic, and slow addition at low temperature controls the exothermic reaction and minimizes side products.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by carefully adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product should be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to yield the pure 2-Fluoro-4-isothiocyanato-1-methoxybenzene.

Reactivity Profile and Mechanistic Insights

The reactivity of this molecule is dominated by two key features: the electrophilic isothiocyanate group and the substituted aromatic ring.

Reactivity of the Isothiocyanate Group

The central carbon of the -N=C=S group is highly electrophilic and readily attacked by nucleophiles. This is the most important reaction for its application in bioconjugation and drug development.[8]

Reaction with Amines: Primary and secondary amines react with isothiocyanates to form stable thiourea linkages.[14][15] This reaction is fundamental for labeling proteins on lysine residues. The reaction rate is pH-dependent, with optimal rates typically observed between pH 8.5 and 9.5, where a significant portion of the aliphatic amine is deprotonated and thus more nucleophilic.[15][16]

Reaction with Thiols: Thiols, such as the side chain of cysteine residues in proteins, react with isothiocyanates to form dithiocarbamate adducts.[8][17] This reaction is often reversible. Thiol groups are generally more nucleophilic than amino groups at physiological pH (around 7.4).[8] This pH-dependent selectivity is crucial for targeting specific residues in biological systems.[8]

Caption: pH-dependent reactivity of isothiocyanates with nucleophiles.

Reactivity of the Aromatic Ring

The interplay of the substituents governs the ring's susceptibility to substitution reactions.

-

Electrophilic Aromatic Substitution (EAS): The powerful activating effect of the methoxy group dominates, directing incoming electrophiles to the ortho and para positions relative to it.[4][5][18] The position para to the methoxy group is occupied by the isothiocyanate. The two ortho positions are C2 (occupied by fluorine) and C6. The fluorine at C2 is deactivating, meaning substitution will preferentially occur at the C6 position.

-

Nucleophilic Aromatic Substitution (SNA_r): Aromatic rings are generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups.[19] The fluorine atom is a good leaving group for S_NAr reactions. The presence of the electron-withdrawing isothiocyanate and the inductive effect of the fluorine itself could make the ring susceptible to S_NAr, particularly at the C-F bond, under forcing conditions or with specific catalytic systems.[6][20][21]

Applications in Research and Drug Development

The unique reactivity profile of 2-Fluoro-4-isothiocyanato-1-methoxybenzene makes it a valuable building block in medicinal chemistry and chemical biology.

-

Covalent Inhibitors: The isothiocyanate group can form covalent bonds with nucleophilic residues (like cysteine or lysine) in protein active sites, leading to irreversible inhibition. This is a powerful strategy in drug design.[17]

-

Chemical Probes: By attaching a reporter tag (like a fluorophore or biotin) to the aromatic ring, the molecule can be used as a probe to identify and label proteins that interact with it.

-

Scaffold for Drug Discovery: The substituted benzene ring serves as a scaffold that can be further modified. The isothiocyanate can be converted into other functional groups, and the aromatic ring can undergo further substitution, allowing for the creation of diverse libraries of compounds for screening.[22][23] Isothiocyanates have shown potential as anti-cancer agents by affecting multiple cellular pathways.[22][23][24][25]

Safety, Handling, and Storage

Isothiocyanates are reactive and should be handled with care.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][26][27] Avoid inhalation of vapors and contact with skin and eyes.[27][28]

-

Storage: Store in a cool, dry place in a tightly sealed container, protected from light and moisture to prevent degradation.[3][26]

-

Toxicity: Isothiocyanates can be irritants to the skin, eyes, and respiratory system.[26][28] They are also lachrymators.

References

-

Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PMC. Retrieved from [Link]

-

Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications. (n.d.). PMC. Retrieved from [Link]

-

Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. (n.d.). PMC. Retrieved from [Link]

-

Nucleophilic aromatic substitution. (2022). BYJU'S. Retrieved from [Link]

-

Benzene Ring vs Fluorobenzene: Examination of Reactivity. (2026). Patsnap Eureka. Retrieved from [Link]

-

Anisole. (n.d.). Wikipedia. Retrieved from [Link]

-

Reactions of cellulose isothiocyanates with thiol and amino compounds. (1977). PubMed. Retrieved from [Link]

-

How anyone have experience with reacting amines with phenyl isothiocyanate? (2024). Reddit. Retrieved from [Link]

-

Are isothiocyanates potential anti-cancer drugs? (n.d.). PMC. Retrieved from [Link]

-

Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. (n.d.). Frontiers. Retrieved from [Link]

-

Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (n.d.). Retrieved from [Link]

-

Nucleophilic substitution reaction of a series of the fluoro‐benzene... (n.d.). ResearchGate. Retrieved from [Link]

-

Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl... (2024). PubMed. Retrieved from [Link]

-

Why is anisole nitrated more rapidly than thioanisole under the s... (n.d.). Study Prep in Pearson+. Retrieved from [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). MSU chemistry. Retrieved from [Link]

-

(PDF) Are isothiocyanates potential anti-cancer drugs? (n.d.). ResearchGate. Retrieved from [Link]

-

Common Name: METHYL ISOTHIOCYANATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED W. (n.d.). NJ.gov. Retrieved from [Link]

-

Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (2025). ResearchGate. Retrieved from [Link]

-

Electrophilic Substitution Reaction Of Anisole | Alcohol,phenol & Ether |Organic Chemistry |Part 22. (2017). YouTube. Retrieved from [Link]

-

2-fluoro-4-isothiocyanato-1-methylbenzene (C8H6FNS). (n.d.). PubChemLite. Retrieved from [Link]

-

General procedure for the synthesis of isothiocyanates. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

An efficient reagent for covalent introduction of alkyne into proteins - Supporting Information. (n.d.). Retrieved from [Link]

-

Synthesis of Isothiocyanates: An Update. (n.d.). PMC - NIH. Retrieved from [Link]

-

Lecture Notes Chem 51B S. King Chapter 18 Electrophilic Aromatic Substitution. (n.d.). Retrieved from [Link]

-

2-Fluorophenyl isothiocyanate. (n.d.). PubChem. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

-

Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

1-isothiocyanato-4-methoxybenzene. (2025). ChemSynthesis. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. CAS RN 1544-68-9 | Fisher Scientific [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Anisole - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Benzene Ring vs Fluorobenzene: Examination of Reactivity [eureka.patsnap.com]

- 7. ocw.uci.edu [ocw.uci.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. chem.washington.edu [chem.washington.edu]

- 11. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Isothiocyanate synthesis [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Aromatic Reactivity [www2.chemistry.msu.edu]

- 19. byjus.com [byjus.com]

- 20. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 26. assets.thermofisher.com [assets.thermofisher.com]

- 27. nj.gov [nj.gov]

- 28. datasheets.scbt.com [datasheets.scbt.com]

Thermodynamic stability of fluorinated aryl isothiocyanates

An In-depth Technical Guide to the Thermodynamic Stability of Fluorinated Aryl Isothiocyanates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorination is a cornerstone strategy in modern drug design, profoundly enhancing the metabolic stability, lipophilicity, and binding affinity of therapeutic agents. When incorporated into the aryl isothiocyanate (AITC) scaffold—a group of significant interest for its diverse biological activities—fluorine imparts unique physicochemical properties. However, the inherent reactivity of the isothiocyanate group (-N=C=S) presents a stability challenge that must be thoroughly understood and managed. This guide provides a detailed examination of the thermodynamic stability of fluorinated aryl isothiocyanates, synthesizing theoretical principles with practical, field-proven methodologies for its assessment. We delve into the electronic and steric effects of fluorine substitution, explore common decomposition pathways, and offer robust experimental and computational protocols for stability evaluation, empowering researchers to harness the full potential of this important chemical class.

Introduction: The Intersection of Fluorine Chemistry and Isothiocyanate Bioactivity

Aryl isothiocyanates are a class of naturally occurring and synthetic compounds renowned for their wide-ranging biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The electrophilic carbon atom of the isothiocyanate moiety is a key pharmacophore, readily reacting with nucleophilic residues in biological systems. This reactivity, however, is a double-edged sword, also rendering the molecule susceptible to degradation.

The introduction of fluorine atoms to the aromatic ring is a strategic choice in medicinal chemistry to modulate a molecule's properties.[2][3] Fluorine's high electronegativity can significantly alter the electronic environment of the aryl ring and, by extension, the reactivity of the isothiocyanate group.[2] Understanding the thermodynamic stability—the inherent energy state of the molecule—is therefore critical for predicting its shelf-life, behavior in aqueous formulations, and metabolic fate.

The Thermodynamic Landscape: Isothiocyanate vs. Thiocyanate

Aryl isothiocyanates (Ar-N=C=S) exist as isomers of aryl thiocyanates (Ar-S-C≡N). Under conditions of thermodynamic control, the isothiocyanate form is generally the more stable isomer.[1][4] This preference can be attributed to the greater strength of the carbon-nitrogen bond relative to the carbon-sulfur bond and the resonance stabilization of the isothiocyanate group. Synthetic routes often require elevated temperatures to ensure the formation of the thermodynamically favored isothiocyanate product over its thiocyanate counterpart.[1][4]

Core Factors Governing the Stability of Fluorinated Aryl Isothiocyanates

The thermodynamic stability of a fluorinated AITC is not a monolithic property but a nuanced interplay of several factors. The position and number of fluorine substituents on the aryl ring are paramount.

Electronic Effects of Fluorine Substitution

Fluorine exerts a powerful, electron-withdrawing inductive effect (-I) due to its extreme electronegativity. It also possesses a weaker, electron-donating resonance effect (+R) via its lone pairs. The net electronic impact depends on fluorine's position relative to the isothiocyanate group:

-

Para-Substitution: The inductive effect dominates, withdrawing electron density from the ring and the isothiocyanate group. This increases the electrophilicity of the central carbon atom, potentially making it more susceptible to nucleophilic attack and hydrolysis.

-

Ortho-Substitution: A strong inductive effect is present. Additionally, steric hindrance from the ortho-substituent can influence the conformation and stability of the -NCS group.[5]

-

Meta-Substitution: The inductive effect is strong, while the resonance effect is negligible. This typically results in the most significant electron-withdrawing character imparted to the isothiocyanate group.

The presence of multiple fluorine atoms, as seen in di- or tetra-fluorinated rings, generally leads to a cumulative electron-withdrawing effect, significantly increasing the reactivity of the isothiocyanate moiety.[6]

Decomposition Pathways

The primary route of degradation for AITCs in environments relevant to drug development is hydrolysis. The central carbon of the isothiocyanate is electrophilic and susceptible to attack by water. This process is often acid-catalyzed.[7] The initial hydrolysis product is an unstable thiocarbamic acid, which rapidly decomposes to the corresponding amine and carbonyl sulfide.[7]

The electron-withdrawing nature of fluorine substituents is expected to enhance the electrophilicity of the isothiocyanate carbon, thereby increasing the rate of hydrolysis and decreasing the overall stability of the molecule in aqueous media.[8]

Caption: Generalized decomposition pathway of fluorinated AITCs.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to comprehensively evaluate the stability of fluorinated AITCs.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are powerful thermal analysis techniques for probing the intrinsic thermal stability of a compound.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can identify the melting point, phase transitions, and exothermic decomposition events. A lower decomposition onset temperature indicates lower thermal stability.

-

TGA measures the change in mass of a sample as a function of temperature. It provides quantitative information about decomposition, indicating the temperature at which the molecule begins to lose mass.

Table 1: Hypothetical Thermal Analysis Data for Fluorinated Phenylisothiocyanates

| Compound | Fluorine Position | Melting Point (°C) | TGA Onset Temp. (°C) | Interpretation |

| Phenyl ITC | None | -21 | ~220 | Baseline stability |

| 4-Fluoro-PITC | para | -28 | ~205 | Slightly decreased thermal stability |

| 2,4-Difluoro-PITC | ortho, para | 24 | ~190 | Decreased thermal stability |

| Pentafluoro-PITC | perfluoro | 34 | ~175 | Significantly decreased thermal stability |

Protocol: Accelerated Stability Study by HPLC-UV

This protocol describes a robust method for assessing the hydrolytic stability of a fluorinated AITC under accelerated conditions (elevated temperature and varying pH).

Objective: To determine the degradation kinetics of a fluorinated AITC in aqueous buffered solutions.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of the test compound in a non-aqueous, water-miscible solvent like acetonitrile (ACN).

-

Preparation of Study Samples:

-

Label three sets of HPLC vials for each buffer condition (e.g., pH 4.0, pH 7.4, pH 9.0).

-

Add the required volume of buffer to each vial.

-

Spike a small volume of the stock solution into each vial to achieve the final desired concentration (e.g., 50 µg/mL). Ensure the final percentage of ACN is low (<5%) to minimize its effect on stability.

-

-

Incubation:

-

Place one set of vials for each pH in a temperature-controlled chamber set to 40°C.

-

Store a parallel set at 4°C to serve as a control.

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each vial.

-

Immediately quench any further degradation by diluting with the mobile phase and/or placing it in a cooled autosampler.

-

Analyze the samples by a validated stability-indicating HPLC-UV method. The method must be able to resolve the parent compound from its degradation products.

-

-

Data Analysis:

-

Plot the natural logarithm of the peak area of the parent compound versus time for each condition.

-

The slope of the resulting line corresponds to the negative of the pseudo-first-order rate constant (-k).

-

The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

-

Causality Behind Choices:

-

pH Range: pH 4.0, 7.4, and 9.0 are chosen to assess stability in acidic, physiological, and basic conditions, respectively, which are relevant for formulation and in-vivo environments.

-

Temperature (40°C): This temperature accelerates degradation to allow for a study within a reasonable timeframe, as per ICH guidelines for accelerated stability testing.

-

Low Organic Solvent: Keeping the ACN concentration low ensures that the observed degradation is primarily due to hydrolysis in the aqueous buffer, not solvólisis.

Caption: Workflow for HPLC-based stability assessment.

Computational Chemistry: A Predictive Tool

Quantum mechanical calculations, particularly Density Functional Theory (DFT), can provide valuable insights into the thermodynamic stability of molecules before they are synthesized. By calculating properties such as the enthalpy of formation (ΔHf°) and bond dissociation energies, one can compare the relative stabilities of different fluorinated isomers. These computational models can help prioritize synthetic targets by identifying structures that are predicted to have more favorable stability profiles.

Conclusion and Future Outlook

The thermodynamic stability of fluorinated aryl isothiocyanates is a critical parameter that dictates their viability as drug candidates and chemical probes. Stability is governed by a delicate balance of inductive and resonance effects imparted by the fluorine substituents, which modulates the inherent reactivity of the isothiocyanate group. Electron-withdrawing fluorine atoms generally decrease the stability of the molecule towards nucleophilic attack, particularly hydrolysis.

A systematic approach combining thermal analysis (DSC/TGA), kinetic studies in solution (HPLC), and predictive computational modeling provides a comprehensive framework for characterizing and understanding this stability. By employing these methods, researchers can make informed decisions in the design and development of novel fluorinated AITCs, ultimately accelerating the translation of these promising compounds from the laboratory to clinical applications.

References

- Recent Advancement in the Synthesis of Isothiocyan

- Recent Advancement in Synthesis of Isothiocyan

-

Synthesis of Isothiocyanates: An Update. PMC, NIH. [Link]

-

Isothiocyanate synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of Thiocarbamoyl Fluorides and Isothiocyanates Using Amines with CF3SO2Cl. ResearchGate. [Link]

-

Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

Preparation of Aryl Isothiocyanates via Protected Phenylthiocarbamates and Application to the Synthesis of Caffeic Acid (4-Isothiocyanato)phenyl Ester. ResearchGate. [Link]

-

Isothiocyanate - Wikipedia. Wikipedia. [Link]

-

Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. RSC Publishing. [Link]

-

ORGANIC CHEMISTRY. RSC Publishing. [Link]

-

A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. PMC. [Link]

-

Decomposition of Allyl Isothiocyanate in Aqueous Solution. Semantic Scholar. [Link]

-

Fluorescein isothiocyanate stability in different solvents. ResearchGate. [Link]

-

Fluorescein isothiocyanate stability in different solvents. University of Helsinki. [Link]

-

STORAGE STABILITY OF FLUORESCEIN ISOTHIOCYANATE. PubMed. [Link]

-

Fluorescein isothiocyanate stability in different solvents - HELDA. University of Helsinki. [Link]

-

Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC. [Link]

-

[Spoiler] AAMC FL3 C/P #9 : r/MCAT2. Reddit. [Link]

-

Experimental Approaches to Improve Thermal Stability of Organic Phase Change Properties. SCIRP. [Link]

-

Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. NIST. [Link]

-

experimental thermodynamics volume vii. University of Colorado Boulder. [Link]

-

Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience. [Link]

-

Reorientable fluorinated aryl rings in triangular channel Fe-MOFs for CO2 capture. SciSpace. [Link]

-

The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. PMC. [Link]

-

Substituent-controlled, mild oxidative fluorination of iodoarenes: synthesis and structural study of aryl I(iii)- and I(v)-fluorides. Chemical Science. [Link]

-

Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. [Link]

-

Thermal and oxidative stability of fluorinated alkyl aryl ethers. ResearchGate. [Link]

-

Oxidative Fluorination of Selenium and Tellurium Compounds using a Thermally Stable Phosphonium SF5 − Salt Accessible from SF6. PMC. [Link]

-

Computational study of Li+ solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high salt concentrations. Energy Advances. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Novel N(SCF 3 )(CF 3 )-amines: synthesis, scalability and stability - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06542H [pubs.rsc.org]

- 3. The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Substituent-controlled, mild oxidative fluorination of iodoarenes: synthesis and structural study of aryl I(iii)- and I(v)-fluorides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. thaiscience.info [thaiscience.info]

An In-depth Technical Guide to the Solubility of 2-Fluoro-4-isothiocyanato-1-methoxybenzene in Organic Solvents

Abstract

2-Fluoro-4-isothiocyanato-1-methoxybenzene is a substituted aromatic isothiocyanate with potential applications in pharmaceutical and agrochemical research. The solubility of this compound in organic solvents is a critical physicochemical parameter that governs its handling, reaction kinetics, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility of 2-Fluoro-4-isothiocyanato-1-methoxybenzene, a detailed, field-proven experimental protocol for its quantitative determination, and a discussion of the underlying chemical principles. While specific experimental solubility data for this compound is not widely published, this guide equips researchers, scientists, and drug development professionals with the necessary framework to predict, measure, and understand its solubility profile.

Introduction and Physicochemical Profile

2-Fluoro-4-isothiocyanato-1-methoxybenzene (CAS Number: 344750-44-3) belongs to the isothiocyanate class of organic compounds, which are noted for their high reactivity and diverse biological activities.[1] The isothiocyanate group (-N=C=S) is a powerful electrophile, making it a valuable synthon for creating a variety of sulfur and nitrogen-containing heterocyclic compounds and thiourea derivatives.[2][3] Understanding the solubility of this specific molecule is paramount for its effective use in synthetic chemistry and for the development of potential bioactive agents.

Physicochemical Properties of 2-Fluoro-4-isothiocyanato-1-methoxybenzene:

| Property | Value | Source |

| Molecular Formula | C8H6FNOS | [4] |

| Molecular Weight | 183.20 g/mol | [4] |

| Appearance | Predicted to be a solid or liquid | - |

| CAS Number | 344750-44-3 | [4][5] |

The structure of 2-Fluoro-4-isothiocyanato-1-methoxybenzene, with its aromatic ring, methoxy group, fluorine atom, and isothiocyanate functional group, suggests a moderate to low polarity. The presence of the electronegative fluorine and oxygen atoms introduces polar character, while the benzene ring and the sulfur atom in the isothiocyanate group contribute to its nonpolar nature. This amphiphilic character will dictate its solubility in various organic solvents.

Predicted Solubility Profile in Organic Solvents

The fundamental principle of "like dissolves like" provides a strong basis for predicting the solubility of 2-Fluoro-4-isothiocyanato-1-methoxybenzene. This principle states that a solute will dissolve best in a solvent that has a similar polarity.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the target molecule does not have strong hydrogen bond donors, the oxygen and fluorine atoms can act as hydrogen bond acceptors. Moderate solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate): These solvents possess dipole moments but do not have acidic protons. Given the polar bonds within 2-Fluoro-4-isothiocyanato-1-methoxybenzene, it is predicted to exhibit good solubility in these solvents. DMSO, in particular, is often an excellent solvent for a wide range of organic compounds.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through van der Waals forces. The aromatic ring of the target compound suggests that it will have some affinity for nonpolar solvents. Therefore, it is likely to be soluble in solvents like toluene and diethyl ether, but less so in highly nonpolar alkanes like hexane.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are excellent at dissolving a wide array of organic compounds. Good solubility of 2-Fluoro-4-isothiocyanato-1-methoxybenzene is anticipated in chlorinated solvents.

The following diagram illustrates the relationship between the compound's structural features and its predicted solubility.

Caption: Predicted solubility based on structural features.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain accurate, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. After separating the undissolved solid, the concentration of the solute in the saturated solution is measured using a suitable analytical technique.

Materials and Equipment

-

2-Fluoro-4-isothiocyanato-1-methoxybenzene (solid form)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Fluoro-4-isothiocyanato-1-methoxybenzene to a glass vial. The excess should be visually apparent to ensure saturation.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

-

To ensure complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a chemically inert filter (e.g., PTFE). This step is crucial to prevent any solid particles from being included in the analysis.

-

-

Quantification of Solute:

-

Using HPLC (Preferred Method):

-

Prepare a series of standard solutions of 2-Fluoro-4-isothiocyanato-1-methoxybenzene of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered supernatant with a known factor to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

-

Using UV-Vis Spectrophotometry:

-

This method is suitable if the compound has a distinct chromophore and does not degrade in the solvent.

-

Similar to the HPLC method, create a calibration curve by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax).

-

Dilute the filtered supernatant and measure its absorbance.

-

Calculate the concentration using the Beer-Lambert law and the calibration curve.

-

-

-

Data Reporting:

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

The following diagram outlines the workflow for the shake-flask method.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Fluoro-4-isothiocyanato-1-methoxybenzene - CAS:344750-44-3 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. 344750-44-3|2-Fluoro-4-isothiocyanato-1-methoxybenzene|2-Fluoro-4-isothiocyanato-1-methoxybenzene|-范德生物科技公司 [bio-fount.com]

Technical Guide: 2-Fluoro-4-isothiocyanato-1-methoxybenzene & Derivatives

[1]

Executive Summary

2-Fluoro-4-isothiocyanato-1-methoxybenzene (also known as 3-Fluoro-4-methoxyphenyl isothiocyanate ) is an electrophilic scaffold critical for late-stage diversification in medicinal chemistry. Its core value lies in the isothiocyanate (-NCS) functionality, which serves as a "chemical hook" for nucleophilic attack, enabling the rapid construction of thiourea linkages.

This scaffold is particularly prominent in the development of antineoplastic agents , specifically inhibitors of the Kinesin Spindle Protein (Eg5) . The specific substitution pattern—a fluorine atom ortho to a methoxy group—imparts unique metabolic stability and conformational properties that enhance ligand-target binding affinity.

Key Chemical Identifiers

| Property | Detail |

| IUPAC Name | 2-Fluoro-4-isothiocyanato-1-methoxybenzene |

| Common Synonyms | 3-Fluoro-4-methoxyphenyl isothiocyanate; 4-Isothiocyanato-2-fluoroanisole |

| CAS Number | 344750-44-3 |

| Molecular Formula | C₈H₆FNOS |

| Molecular Weight | 183.20 g/mol |

| Precursor | 3-Fluoro-4-methoxyaniline (CAS 366-99-4) |

Chemical Profile & Reactivity Logic

To effectively utilize this scaffold, researchers must understand the electronic interplay between its substituents.

Electronic Effects

-

Isothiocyanate (-NCS): The electrophilic center.[1] The central carbon is highly susceptible to nucleophilic attack by amines, thiols, and alcohols.

-

Methoxy (-OCH₃) at C1: A strong electron-donating group (EDG) by resonance. It increases electron density in the ring, potentially reducing the electrophilicity of the -NCS group slightly compared to a naked phenyl isothiocyanate. However, it also serves as a crucial hydrogen-bond acceptor in biological targets.

-

Fluorine (-F) at C2: An electron-withdrawing group (EWG) by induction. Positioned meta to the -NCS group, it pulls electron density away from the ring system, counterbalancing the methoxy group and restoring the reactivity of the isothiocyanate. Crucially, the C-F bond blocks metabolic oxidation at the vulnerable ortho position.

Reactivity Hierarchy

The -NCS group reacts chemoselectively with nucleophiles in the following order of preference (under neutral conditions):

-

Primary Amines (R-NH₂): Rapid formation of disubstituted thioureas.

-

Secondary Amines (R₂NH): Formation of trisubstituted thioureas.

-

Thiols/Alcohols: Slower reaction, often requiring base catalysis to form dithiocarbamates or thiocarbamates.

Synthetic Pathways & Derivatives[3][4][5][6]

The primary utility of 2-Fluoro-4-isothiocyanato-1-methoxybenzene is as a precursor for N,N'-disubstituted thioureas , which can act as final drug candidates or intermediates for cyclization into heterocycles like 2-thioxoquinazolines or 2-aminobenzothiazoles .

Pathway A: Synthesis of the Core Scaffold

The isothiocyanate is synthesized from its aniline precursor, 3-Fluoro-4-methoxyaniline . The most robust protocol uses thiophosgene, though safer alternatives like Diphosgene or CS₂/DCC are often preferred in modern labs.

Pathway B: The Eg5 Inhibitor Workflow (Case Study)

A definitive application of this scaffold is found in the synthesis of Kinesin Spindle Protein (Eg5) inhibitors. As detailed in J. Am. Chem. Soc. (2012), the isothiocyanate reacts with complex aniline derivatives to form the thiourea core essential for binding to the Eg5 allosteric pocket.

Visualizing the Workflow

The following diagram illustrates the synthesis of the ITC core and its subsequent conversion into a bioactive Eg5 inhibitor derivative.

Figure 1: Synthetic workflow from aniline precursor to bioactive Eg5 inhibitor thiourea derivative.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-isothiocyanato-1-methoxybenzene

Note: This procedure utilizes thiophosgene.[2] Handle in a fume hood with extreme caution.

-

Preparation: In a 500 mL round-bottom flask, dissolve 3-Fluoro-4-methoxyaniline (1.0 eq) in dichloromethane (DCM). Add a saturated aqueous solution of sodium bicarbonate (2.5 eq).

-

Addition: Cool the biphasic mixture to 0°C. Dropwise add thiophosgene (1.1 eq) over 20 minutes. The reaction is highly exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2–4 hours. Monitor consumption of aniline by TLC (Hexane/EtOAc 4:1).

-

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organics, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: The crude isothiocyanate is often pure enough for use. If necessary, purify via flash chromatography (100% Hexanes to 5% EtOAc/Hexanes).

-

Yield: Typically 85–95% as a pale yellow oil or low-melting solid.

Protocol 2: General Thiourea Coupling (Derivatization)

Based on the Eg5 inhibitor synthesis methodology.

-

Setup: Dissolve the target amine (e.g., ethyl 3-amino-4-...) (1.0 eq) in anhydrous DMF (dimethylformamide).

-

Coupling: Add 2-Fluoro-4-isothiocyanato-1-methoxybenzene (1.1 eq) to the solution.

-

Conditions:

-

For reactive amines: Stir at Room Temperature for 4–12 hours.

-

For hindered amines (like Eg5 precursors): Heat to 60–80°C for 1–2 hours.

-

-

Workup: Pour the reaction mixture into ice water. The thiourea product often precipitates. Filter the solid, wash with water and cold ethanol.

-

Validation: Confirm structure via ¹H NMR. Look for the characteristic thiourea -NH protons (broad singlets) around 8.0–10.0 ppm.

Case Study: Eg5 Kinesin Inhibition

The relevance of this scaffold is highlighted in the structural optimization of Eg5 inhibitors. Eg5 is a motor protein essential for bipolar spindle formation during mitosis. Inhibitors arrest cells in mitosis, leading to apoptosis in tumor cells.

Mechanism of Action: The "3-fluoro-4-methoxy" phenyl ring, introduced via the isothiocyanate, occupies a specific hydrophobic pocket in the Eg5 allosteric site.

-

Methoxy Group: Forms weak H-bonds or fills a hydrophobic cleft.

-

Fluorine Atom: Modulates the dihedral angle of the phenyl ring relative to the thiourea bond, locking the molecule in a bioactive conformation.

Data Comparison:

| Compound Variant | Eg5 ATPase IC₅₀ (nM) | Metabolic Stability (t½) |

|---|---|---|

| Unsubstituted Phenyl | 150 | Low (< 30 min) |

| 4-Methoxy Phenyl | 45 | Moderate |

| 3-Fluoro-4-Methoxy Phenyl | 12 | High (> 120 min) |

Table 1: Comparative potency and stability of Eg5 inhibitor analogs (Hypothetical representative data based on SAR trends).[3]

References

-

PubChem. 2-Fluoro-4-isothiocyanato-1-methoxybenzene (Compound).[4] National Library of Medicine. [Link]

-

Talapatra, S. K., et al. (2012). Structural Insights into a Unique Inhibitor Binding Pocket in Kinesin Spindle Protein. Journal of the American Chemical Society, 134(36). (Describes the specific reaction of this ITC with aminobenzoate derivatives). [Link]

-

Molaid Chemicals. Reaction data for CAS 344750-44-3. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. PubChemLite - 2-fluoro-4-isothiocyanato-1-methoxybenzene (C8H6FNOS) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide on the Electronic Effects of Methoxy and Fluoro Substituents on Isothiocyanate Reactivity

Abstract

This technical guide provides a comprehensive examination of the electronic influence of para-methoxy and para-fluoro substituents on the reactivity of the isothiocyanate functional group. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying principles of inductive and resonance effects, their quantitative evaluation through Hammett analysis, and their tangible impact on the electrophilicity of the isothiocyanate carbon. We will explore both theoretical and practical approaches to understanding and predicting this reactivity, including detailed experimental protocols for kinetic analysis and computational modeling. By synthesizing fundamental concepts with practical methodologies, this guide aims to equip the reader with the knowledge to rationally modulate and exploit the reactivity of substituted isothiocyanates in various applications, from synthetic chemistry to the design of targeted covalent inhibitors.

Introduction: The Isothiocyanate Moiety in Modern Chemistry

Isothiocyanates (R-N=C=S) are a class of highly versatile and reactive compounds that have garnered significant interest across various scientific disciplines. In nature, they are well-known for their presence in cruciferous vegetables, where they contribute to the characteristic pungent flavor and are associated with a range of health benefits.[1] In the realm of synthetic and medicinal chemistry, the isothiocyanate group serves as a valuable electrophilic handle for the formation of thioureas and other sulfur-containing heterocycles.[2] This reactivity is central to their application as covalent modifiers of biological macromolecules, a strategy increasingly employed in the development of targeted therapeutics.[3]

The reactivity of the isothiocyanate is dictated by the electrophilicity of its central carbon atom, which is susceptible to nucleophilic attack.[3] The substituents on the 'R' group can profoundly modulate this electrophilicity through a combination of electronic effects. This guide will focus on the distinct influences of two common substituents on a phenyl isothiocyanate core: the electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluoro group (-F). Understanding the nuanced interplay of their electronic effects is paramount for predicting and controlling the reactivity of these important chemical entities.

The Dichotomy of Electronic Effects: Methoxy vs. Fluoro Substituents

The electronic character of a substituent on an aromatic ring is a composite of two primary effects: the inductive effect and the resonance effect. The balance between these two opposing or reinforcing forces determines the overall electron-donating or electron-withdrawing nature of the substituent.

The Methoxy Group: A Potent Resonance Donor

The methoxy group is a classic example of a substituent with dual electronic properties. Due to the high electronegativity of the oxygen atom, it exerts an electron-withdrawing inductive effect (-I) , pulling electron density away from the aromatic ring through the sigma bond framework.[4] However, the lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system, resulting in a strong electron-donating resonance effect (+R) .[2][4] In the para position, this resonance effect is maximized, leading to an overall electron-donating character that enriches the electron density of the aromatic ring.[2]

The Fluoro Group: A Strong Inductive Withdrawer

Fluorine is the most electronegative element, and consequently, the fluoro substituent exhibits a very strong electron-withdrawing inductive effect (-I) .[5] Like the methoxy group, fluorine also possesses lone pairs of electrons that can participate in resonance, leading to an electron-donating resonance effect (+R) . However, the poor overlap between the 2p orbitals of fluorine and the 2p orbitals of the aromatic carbon atoms makes this resonance effect significantly weaker than that of the methoxy group.[5] As a result, the strong inductive effect dominates, and the fluoro group is considered an overall electron-withdrawing substituent, deactivating the aromatic ring towards electrophilic attack.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "Methoxy Group (-OCH3)" A[Inductive Effect (-I)] -- "Withdraws σ-electrons" --> B((Aromatic Ring)); C[Resonance Effect (+R)] -- "Donates π-electrons" --> B; end subgraph "Fluoro Group (-F)" D[Inductive Effect (-I)] -- "Strongly Withdraws σ-electrons" --> E((Aromatic Ring)); F[Resonance Effect (+R)] -- "Weakly Donates π-electrons" --> E; end X[Overall Effect on Ring] B -- "+R > -I" --> G{Electron Donating}; E -- "-I > +R" --> H{Electron Withdrawing}; G --> X; H --> X; }

Figure 1: A diagram illustrating the interplay of inductive and resonance effects for methoxy and fluoro substituents on an aromatic ring.

Impact on Isothiocyanate Reactivity: A Mechanistic Perspective

The primary reaction of isothiocyanates is the nucleophilic addition to the electrophilic carbon of the N=C=S group.[3] The rate of this reaction is directly proportional to the electrophilicity of this carbon atom. Therefore, substituents on the aromatic ring that can modulate the electron density at this reaction center will have a significant impact on the isothiocyanate's reactivity.

An electron-donating group, such as a para-methoxy substituent, increases the electron density on the aromatic ring through resonance. This increased electron density can be relayed to the isothiocyanate group, reducing the partial positive charge on the central carbon and thus decreasing its electrophilicity . Consequently, p-methoxyphenyl isothiocyanate is expected to be less reactive towards nucleophiles compared to unsubstituted phenyl isothiocyanate.

Conversely, an electron-withdrawing group like a para-fluoro substituent pulls electron density away from the aromatic ring. This effect is transmitted to the isothiocyanate group, increasing the partial positive charge on the central carbon and thereby enhancing its electrophilicity . As a result, p-fluorophenyl isothiocyanate is anticipated to be more reactive towards nucleophiles.

dot graph LR { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "p-Methoxyphenyl Isothiocyanate" MeO [label="-OCH3 (Electron Donating)"]; Ring1 [label="Aromatic Ring"]; NCS1 [label="-N=C=S"]; MeO -- "Increases e- density" --> Ring1; Ring1 -- "Decreases Electrophilicity of C" --> NCS1; end subgraph "p-Fluorophenyl Isothiocyanate" F [label="-F (Electron Withdrawing)"]; Ring2 [label="Aromatic Ring"]; NCS2 [label="-N=C=S"]; F -- "Decreases e- density" --> Ring2; Ring2 -- "Increases Electrophilicity of C" --> NCS2; end Result1 [label="Decreased Reactivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result2 [label="Increased Reactivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; NCS1 --> Result1; NCS2 --> Result2; }

Figure 2: A logical diagram showing the expected effect of methoxy and fluoro substituents on isothiocyanate reactivity.

Quantitative Analysis of Substituent Effects

To move beyond qualitative predictions, we can employ both spectroscopic and kinetic methods to quantify the electronic effects of the methoxy and fluoro substituents on isothiocyanate reactivity.

Spectroscopic Evidence: ¹³C NMR Spectroscopy

The chemical shift of the isothiocyanate carbon in ¹³C NMR spectroscopy is a sensitive probe of its electronic environment. A more deshielded (downfield) chemical shift indicates a more electron-deficient, and therefore more electrophilic, carbon atom.

| Compound | Substituent (para) | ¹³C NMR Chemical Shift of NCS Carbon (ppm) in CDCl₃ | Reference |

| 4-Methoxyphenyl isothiocyanate | -OCH₃ | 133.9 | [2] |

| 4-Fluorophenyl isothiocyanate | -F | ~134.5 | [2] |

Note: The exact chemical shift can vary slightly depending on the specific experimental conditions.

The data in the table shows that the isothiocyanate carbon of 4-fluorophenyl isothiocyanate is slightly more deshielded compared to that of 4-methoxyphenyl isothiocyanate. This observation is consistent with the stronger electron-withdrawing nature of the fluoro substituent, leading to a more electrophilic isothiocyanate carbon.

Kinetic Studies and Hammett Analysis

A more direct measure of reactivity is obtained through kinetic studies. By reacting the substituted isothiocyanates with a common nucleophile (e.g., an amine) and monitoring the reaction rate, we can quantitatively compare their reactivity. The Hammett equation provides a powerful framework for correlating reaction rates with the electronic properties of substituents.

The Hammett equation is expressed as:

log(k/k₀) = ρσ

where:

-

k is the rate constant for the reaction of the substituted reactant.

-

k₀ is the rate constant for the reaction of the unsubstituted reactant.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

For the reaction of phenyl isothiocyanates with nucleophiles, a positive ρ value is expected, as the reaction is favored by electron-withdrawing groups that stabilize the developing negative charge in the transition state.

| Substituent | Hammett σₚ Constant | Expected Effect on Rate |

| -OCH₃ | -0.27 | Rate decreasing |

| -F | +0.06 | Rate increasing |

The negative σₚ value for the methoxy group indicates its electron-donating character, which is expected to decrease the reaction rate. Conversely, the positive σₚ value for the fluoro group signifies its electron-withdrawing nature, which should lead to an increase in the reaction rate compared to the unsubstituted phenyl isothiocyanate.

Experimental Protocols

To empirically validate the predicted reactivity trends, the following experimental workflows can be employed.

Synthesis of Substituted Phenyl Isothiocyanates

A common method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding aniline with carbon disulfide in the presence of a base to form a dithiocarbamate salt, followed by decomposition.[6]

Step-by-Step Protocol for the Synthesis of 4-Methoxyphenyl Isothiocyanate:

-

Dithiocarbamate Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-anisidine (4-methoxyaniline) in a suitable solvent such as aqueous potassium carbonate.[6]

-

Carbon Disulfide Addition: Cool the solution in an ice bath and add carbon disulfide dropwise with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the dithiocarbamate formation can be monitored by Thin Layer Chromatography (TLC).

-

Desulfurization: Once the starting aniline is consumed, cool the reaction mixture back to 0°C. Add a desulfurizing agent, such as cyanuric chloride dissolved in dichloromethane, dropwise.[6]

-

Work-up and Purification: After the reaction is complete, perform a suitable work-up, which may include phase separation and extraction. The crude product can then be purified by vacuum distillation or column chromatography.

A similar procedure can be followed for the synthesis of 4-fluorophenyl isothiocyanate, starting from 4-fluoroaniline.

Kinetic Analysis of Isothiocyanate Aminolysis via UV-Vis Spectrophotometry

The reaction of an isothiocyanate with a primary or secondary amine to form a thiourea can be conveniently monitored using UV-Vis spectrophotometry, as the product often has a different UV absorption profile from the starting materials.[7]

Step-by-Step Protocol for Kinetic Analysis:

-

Preparation of Stock Solutions: Prepare stock solutions of the isothiocyanate (e.g., 4-methoxyphenyl isothiocyanate or 4-fluorophenyl isothiocyanate) and the amine nucleophile (e.g., aniline or n-butylamine) in a suitable solvent (e.g., acetonitrile).

-

Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor the reaction at a wavelength where the change in absorbance is maximal. This is typically determined by acquiring the UV spectra of the starting materials and the product.

-

Reaction Initiation: In a cuvette, mix the isothiocyanate solution with a large excess of the amine solution to ensure pseudo-first-order kinetics.

-

Data Acquisition: Immediately start recording the absorbance at the chosen wavelength as a function of time.

-

Data Analysis: Plot the natural logarithm of the change in absorbance versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs).

-

Determination of the Second-Order Rate Constant: The second-order rate constant (k) can be determined by dividing k_obs by the concentration of the amine.

dot graph G { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Prepare Stock Solutions\n(Isothiocyanate & Amine)"]; B [label="Determine λ_max\n(UV-Vis Spectra)"]; C [label="Initiate Reaction in Cuvette\n(Amine in excess)"]; D [label="Monitor Absorbance vs. Time"]; E [label="Plot ln(ΔAbs) vs. Time"]; F [label="Calculate k_obs (slope)"]; G [label="Calculate Second-Order Rate Constant (k)"]; A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Figure 3: A workflow diagram for the kinetic analysis of isothiocyanate aminolysis using UV-Vis spectrophotometry.

Computational Chemistry Approach

Computational methods, particularly Density Functional Theory (DFT), provide a powerful in-silico approach to corroborate experimental findings and gain deeper insights into the electronic properties governing reactivity.

Workflow for Computational Analysis

-

Geometry Optimization: The first step is to perform a geometry optimization of the ground state of both 4-methoxyphenyl isothiocyanate and 4-fluorophenyl isothiocyanate using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set).[8]

-

Frequency Calculation: A frequency calculation should be performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

-

Calculation of Electronic Properties: From the optimized structures, various electronic properties can be calculated, including:

-

Partial Atomic Charges: The partial charge on the isothiocyanate carbon can be calculated using methods such as Natural Bond Orbital (NBO) analysis. A more positive charge indicates greater electrophilicity.

-

Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of positive potential (typically colored blue) indicate electrophilic sites.[9][10]

-

Frontier Molecular Orbitals: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of a molecule's ability to accept electrons. A lower LUMO energy suggests a more electrophilic species.

-

dot graph G { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Build Molecular Structures\n(p-methoxy & p-fluoro phenyl isothiocyanate)"]; B [label="Geometry Optimization (DFT)"]; C [label="Frequency Calculation\n(Confirm Minima)"]; D [label="Calculate Electronic Properties"]; subgraph "Electronic Properties" E [label="Partial Atomic Charges (NBO)"]; F [label="Molecular Electrostatic Potential (MEP) Map"]; G [label="Frontier Molecular Orbitals (HOMO/LUMO)"]; end H [label="Compare Electrophilicity of NCS Carbon"]; A -> B; B -> C; C -> D; D -> E; D -> F; D -> G; E --> H; F --> H; G --> H; }

Figure 4: A workflow for the computational analysis of the electrophilicity of substituted phenyl isothiocyanates.

Conclusion and Future Outlook

The electronic effects of substituents play a critical role in modulating the reactivity of the isothiocyanate functional group. The para-methoxy group, through its dominant electron-donating resonance effect, decreases the electrophilicity of the isothiocyanate carbon, leading to a reduced reaction rate with nucleophiles. In contrast, the para-fluoro substituent, with its strong electron-withdrawing inductive effect, enhances the electrophilicity of the reaction center, thereby accelerating the reaction rate.

This guide has outlined the theoretical principles, provided spectroscopic and kinetic evidence (where available in the literature), and detailed experimental and computational workflows to investigate these phenomena. For researchers in drug development, a thorough understanding of these substituent effects is crucial for the rational design of covalent inhibitors, where fine-tuning the reactivity of the electrophilic warhead is often a key determinant of both efficacy and selectivity.

Future work in this area could involve conducting a comprehensive kinetic study to generate a detailed Hammett plot for the aminolysis of a wide range of substituted phenyl isothiocyanates, including the methoxy and fluoro derivatives, under identical conditions. Such a study would provide invaluable quantitative data to further refine our understanding and predictive models of isothiocyanate reactivity.

References

- The rate of reaction of some substituted anilines with phenyl isothiocyanate, and the correlation with amino-proton chemical shifts. RSC Publishing. (URL not available)

-

Kinetics and mechanism of the anilinolysis of aryl phenyl isothiocyanophosphates in acetonitrile. ResearchGate. (2025, December 22). [Link]

-

A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball mill. Rsc.org. [Link]

-

a Molecular electrostatic potential map of compound 6 obtained by DFT... ResearchGate. [Link]

-

Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions. Semantic Scholar. [Link]

-

Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Wolfram Demonstrations Project. [Link]

-

13C NMR Spectrum (1D, 700 MHz, CDCl3, simulated) (NP0024084). NP-MRD. [Link]

-

1 Theoretical Investigation of Nucleophilic Substitution Reaction of Phenyl Carbonyl Isothiocyanates with Pyridines in Gas and P. Biblio. [Link]

-

Appearance of the molecular electrostatic potential (MEP) map of compound (3). ResearchGate. [Link]

-

Appendix I. University of Pittsburgh. [Link]

-

4-Fluorophenyl isothiocyanate. PubChem. [Link]

-

Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent. RSC Publishing. (2024, January 9). [Link]

-

4-Methoxyphenyl isothiocyanate. PubChem. [Link]

-

Electronic Structure and Substituent Effect of o-, m- and p-C6H4INCS. Bentham Open. (2008, February 18). [Link]

-

Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. ChemRxiv. [Link]

-

Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. New Home Pages of Dr. Rainer Glaser. (2015, January 12). [Link]

-

Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. NSF PAR. [Link]

-

Comparison of aminolysis rate constants for RDP[7]cat@diester with... ResearchGate. [Link]

-

Supporting Information. Yonsei University. [Link]

-

13C | Solvent | NMR Chemical Shifts. NMRS.io. [Link]

-

13 C Chemical Shift Table. University of Wisconsin-Madison. [Link]

-

A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC. (2012, January 10). [Link]

-

Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. PMC. (2025, August 30). [Link]

-

Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. [Link]

-

A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. Semantic Scholar. [Link]

-

DFT Simulation for Properties Determination of Chelating Spironaphthoxazine Derivatives. MDPI. (2025, November 13). [Link]

-

Comparative DFT Studies of Optoelectronic Properties of MTPA Derivatives. ChemRxiv. (2024, October 9). [Link]

-

Kinetics and mechanism of the aminolysis of phenyl and 4-nitrophenyl chloroformates in aqueous solution. Repositorio UC. [Link]

-

Orientational Order of Two Fluoro- and Isothiocyanate-Substituted Nematogens by Combination of C-13 NMR Spectroscopy and DFT Calculations. ResearchGate. (2025, August 7). [Link]

-

Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products?. PMC. (2025, February 12). [Link]

-

Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. PMC. (2023, April 10). [Link]

-

138 NOTIZEN - Thiol Ester Aminolysis in Acetonitrile. Verlag der Zeitschrift für Naturforschung. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. rsc.org [rsc.org]

- 6. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (PDF) Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions [academia.edu]

- 8. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Wolfram Demonstrations Project [demonstrations.wolfram.com]

Introduction: The Strategic Importance of the 2-Fluoro-4-isothiocyanato-1-methoxybenzene Scaffold

An In-Depth Technical Guide to the Metabolic Stability of 2-Fluoro-4-isothiocyanato-1-methoxybenzene Scaffolds

For Researchers, Scientists, and Drug Development Professionals